(4-Phenoxyphenyl)acetaldehyde

Description

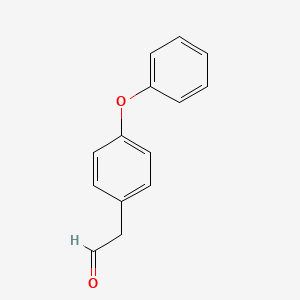

(4-Phenoxyphenyl)acetaldehyde is an aromatic aldehyde derivative characterized by a phenoxy group attached to the para position of a phenyl ring, which is further linked to an acetaldehyde moiety. This compound is structurally distinct due to its electron-rich aromatic system and reactive aldehyde group, making it valuable in organic synthesis and industrial applications. Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol (calculated). The phenoxy substituent enhances its stability and influences its reactivity compared to simpler aldehydes like acetaldehyde .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEFWLAWEUALNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629177 | |

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109330-01-0, 202825-61-4 | |

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenoxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired aldehyde.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, catalytic oxidation processes using supported metal catalysts can be employed to achieve higher yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: (4-Phenoxyphenyl)acetic acid.

Reduction: (4-Phenoxyphenyl)methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

(4-Phenoxyphenyl)acetaldehyde serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It can undergo various reactions such as oxidation to form (4-Phenoxyphenyl)acetic acid or reduction to yield (4-Phenoxyphenyl)methanol. The compound also participates in electrophilic aromatic substitution reactions, allowing for further functionalization.

| Reaction Type | Product |

|---|---|

| Oxidation | (4-Phenoxyphenyl)acetic acid |

| Reduction | (4-Phenoxyphenyl)methanol |

| Substitution | Various substituted derivatives |

Biology

In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This property is exploited in medicinal chemistry to design compounds with targeted biological activities.

Medicine

Research into the therapeutic properties of this compound indicates potential applications in anti-inflammatory and antimicrobial treatments. Studies have shown that the compound may interact with specific molecular targets, influencing its pharmacological profile.

Industry

The compound is utilized in the production of specialty chemicals , serving as a building block for the synthesis of polymers and resins. Its unique properties make it valuable in creating materials with specific characteristics tailored for industrial applications.

Case Studies

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The compound was reacted with various nucleophiles to produce derivatives that exhibited significant biological activity against inflammation markers.

Case Study 2: Agrochemical Development

In another research project, this compound was employed in developing new agrochemicals aimed at pest control. The compound's reactivity allowed for the creation of more effective formulations that showed improved efficacy compared to existing products.

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)acetaldehyde involves its interaction with specific molecular targets. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design compounds with targeted biological activities. The phenoxy group may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity for specific receptors or enzymes.

Comparison with Similar Compounds

Structural Insights :

- The phenoxy group in this compound increases electron density, enhancing resonance stabilization of the aldehyde group compared to alkyl- or halogen-substituted analogs .

- Electron-withdrawing groups (e.g., -Br in 2-(4-Bromophenyl)acetaldehyde) reduce aldehyde reactivity, whereas electron-donating groups (e.g., -OPh, -OH) promote nucleophilic addition reactions .

Physical and Chemical Properties

| Property | This compound | p-Methylphenoxyacetaldehyde | Acetaldehyde |

|---|---|---|---|

| Boiling Point (°C) | ~280 (estimated) | 225–230 (reported) | 20.2 |

| Density (g/cm³) | ~1.15 | 1.08 | 0.788 |

| Solubility | Low in water; soluble in organic solvents | Similar to parent compound | Highly water-soluble |

| Stability | Stable under inert conditions | Prone to oxidation | Highly volatile |

Key Observations :

Insights :

- Aldehydes generally exhibit toxicity via protein/DNA adduct formation.

Biological Activity

(4-Phenoxyphenyl)acetaldehyde, a compound with the chemical formula CHO, has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a phenoxy group attached to an acetaldehyde moiety, contributing to its unique chemical reactivity and interaction with biological systems. The presence of the phenoxy group enhances its stability and potential for enzyme interaction, making it a valuable subject for biochemical studies.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways.

- Protein Modification : It can modify protein function through covalent bonding, potentially altering cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antimycobacterial Activity : A study indicated that this compound exhibits inhibitory potency against Mycobacterium tuberculosis, with IC values reported at 11 µM and 17 µM, demonstrating its potential as a therapeutic agent against tuberculosis .

- Cytotoxic Effects : Research has indicated that this compound may induce cytotoxicity in certain cancer cell lines, suggesting its potential role in cancer therapy .

- Enzyme Interaction : It has been documented that this compound interacts with liver alcohol dehydrogenase, leading to functional inhibition. This interaction is significant in understanding its metabolic effects and potential toxicology.

Study on Antimycobacterial Activity

In a study involving various synthesized compounds, this compound was evaluated for its antimycobacterial properties. The results indicated that modifications to its structure could significantly affect its inhibitory potency against Mycobacterium tuberculosis, emphasizing the importance of structural optimization in drug design .

Cytotoxicity Assessment

A cytotoxicity assessment revealed that this compound exhibited selective toxicity towards specific cancer cell lines. The mechanism appears to involve apoptosis induction through reactive oxygen species generation, underscoring the need for further exploration in cancer treatment applications .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.